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Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

Cat. No.: B049341

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the chiral building block, (R)-(-)-3-Hydroxytetrahydrofuran. The information presented
herein is essential for the characterization, identification, and quality control of this compound

in research and development settings, particularly in the synthesis of pharmaceutical agents.
This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for acquiring such
spectra.

Molecular Structure

(R)-(-)-3-Hydroxytetrahydrofuran is a chiral molecule with the following structure:

Chemical Formula: CaHsO2 Molecular Weight: 88.11 g/mol CAS Number: 86087-24-3

Spectroscopic Data

The following sections present the key spectroscopic data for (R)-(-)-3-
Hydroxytetrahydrofuran in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR data provide detailed information about the chemical environment of the

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b049341?utm_src=pdf-interest
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

hydrogen and carbon atoms, respectively.

Table 1: *H NMR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

~4.46 m 1H H-3

~3.95 m 1H H-5a

~3.82 m 1H H-5b

~3.77 m 1H H-2a

~3.71 m 1H H-2b

~2.05 m 1H H-4a

~1.90 m 1H H-4b
Variable brs 1H -OH

Solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm).

Table 2: 13C NMR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran[1][2][3][4]

Chemical Shift (8) ppm

Assighment

~70.0 C-3
~68.0 C-5
~67.0 C-2
~35.0 C-4

Solvent: CDClIs. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy[5]
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (R)-(-)-3-Hydroxytetrahydrofuran is characterized by the following key absorption
bands.

Table 3: IR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran

Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~2950-2850 Medium-Strong C-H stretch (alkane)
~1080 Strong C-O stretch (ether)
~1050 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 3-Hydroxytetrahydrofuran (the
data for the specific enantiomer is consistent with the racemate) shows the following significant
fragments.

Table 4: Mass Spectrometry Data for 3-Hydroxytetrahydrofuran

m/z Relative Intensity (%) Assignment

88 ~10 [M]* (Molecular lon)
58 ~100 [C3HeO]*

57 ~80 [C3HsO]*

45 ~30 [C2Hs0]*

43 ~50 [C2H30]*

42 ~40 [C3He]*

41 ~60 [CsHs]*

31 ~70 [CHsO]*

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (R)-(-)-3-Hydroxytetrahydrofuran in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry
NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing chemical shifts (& = 0.00 ppm).

Data Acquisition: Acquire the *H and *3C NMR spectra on a high-resolution NMR
spectrometer. For *H NMR, a typical frequency is 300-600 MHz. For 33C NMR, a typical
frequency is 75-150 MHz.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): Place a drop of neat (undiluted) (R)-(-)-3-
Hydroxytetrahydrofuran between two salt plates (e.g., NaCl or KBr). Gently press the
plates together to form a thin liquid film.

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) IR
spectroscopy, place a drop of the neat liquid directly onto the ATR crystal.

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum
over the desired range (typically 4000-400 cm™1).

Background Correction: A background spectrum of the empty salt plates or ATR crystal
should be acquired and subtracted from the sample spectrum.
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Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of (R)-(-)-3-Hydroxytetrahydrofuran in a
volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the
range of 1-10 pg/mL.

« lonization: Introduce the sample into the mass spectrometer. Electron lonization (El) is a
common method for small molecules.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (R)-(-)-3-Hydroxytetrahydrofuran.
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Caption: General workflow for the spectroscopic analysis of (R)-(-)-3-Hydroxytetrahydrofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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